molecular formula C18H10BrNO B12829742 6-Bromo-5H-benzofuro[3,2-c]carbazole

6-Bromo-5H-benzofuro[3,2-c]carbazole

Cat. No.: B12829742
M. Wt: 336.2 g/mol
InChI Key: BSMRIAOMEKSNGB-UHFFFAOYSA-N
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Description

6-Bromo-5H-benzofuro[3,2-c]carbazole is a complex organic compound that has garnered significant interest in the field of materials science and organic chemistry. This compound is known for its unique structural properties, which make it a valuable component in various scientific applications, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5H-benzofuro[3,2-c]carbazole typically involves multi-step organic reactions. One common method includes the bromination of 5H-benzofuro[3,2-c]carbazole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound’s synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5H-benzofuro[3,2-c]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, enhancing the compound’s applicability in different fields .

Mechanism of Action

The mechanism by which 6-Bromo-5H-benzofuro[3,2-c]carbazole exerts its effects is primarily related to its electronic structure. The compound’s multi-resonance skeleton allows for efficient energy transfer processes, making it an effective emitter in OLEDs. The bromine atom plays a crucial role in modulating the compound’s electronic properties, enhancing its performance in optoelectronic applications .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-5H-benzofuro[3,2-c]carbazole is unique due to the presence of the bromine atom, which significantly influences its chemical reactivity and electronic properties. This makes it particularly valuable in the development of advanced optoelectronic devices .

Properties

Molecular Formula

C18H10BrNO

Molecular Weight

336.2 g/mol

IUPAC Name

6-bromo-5H-[1]benzofuro[3,2-c]carbazole

InChI

InChI=1S/C18H10BrNO/c19-13-9-12-10-5-2-4-8-15(10)21-18(12)16-11-6-1-3-7-14(11)20-17(13)16/h1-9,20H

InChI Key

BSMRIAOMEKSNGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC(=C3N2)Br)C5=CC=CC=C5O4

Origin of Product

United States

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